N-(2,2,2-Trifluoroethylidene)urea
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Overview
Description
N-(2,2,2-Trifluoroethylidene)urea is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,2,2-Trifluoroethylidene)urea can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trifluoroethylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of trifluoroacetaldehyde derivatives.
Reduction: Formation of trifluoroethylamines.
Substitution: Formation of various substituted ureas.
Scientific Research Applications
N-(2,2,2-Trifluoroethylidene)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its role in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,2,2-Trifluoroethylidene)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- N-(2,2,2-Trifluoroethylidene)sulfenamides
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
- N-2,2,2-Trifluoroethylisatin ketimines
Comparison: N-(2,2,2-Trifluoroethylidene)urea stands out due to its unique combination of the trifluoromethyl group and urea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while N-(2,2,2-Trifluoroethylidene)sulfenamides are primarily used in the synthesis of trifluoromethylated amines, this compound finds broader applications in medicinal chemistry and materials science .
Properties
CAS No. |
138968-31-7 |
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Molecular Formula |
C3H3F3N2O |
Molecular Weight |
140.06 g/mol |
IUPAC Name |
2,2,2-trifluoroethylideneurea |
InChI |
InChI=1S/C3H3F3N2O/c4-3(5,6)1-8-2(7)9/h1H,(H2,7,9) |
InChI Key |
DAVGPBHOLYQJBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)N)C(F)(F)F |
Origin of Product |
United States |
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